molecular formula C23H34O4 B1261224 acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester

acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester

Cat. No. B1261224
M. Wt: 374.5 g/mol
InChI Key: UQVKMBXGBQPSIA-BODHGXFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester is a member of cyclohexenones.

Scientific Research Applications

Synthesis Applications

  • Acetic acid esters have been utilized in the synthesis of various compounds. For instance, [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters were synthesized by a three-component reaction involving α-ketoglutaric acid or its diethyl ester, 3-amino-5-methylisoxazole, and aromatic aldehydes (Sakhno et al., 2021).

Germination Inhibition Studies

  • In a study focusing on germination inhibition, (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid isolated from the flowers of Erigeron annuus exhibited significant inhibitory effects on the germination of lettuce seeds (Oh et al., 2002).

Antibacterial Activity

  • The synthesis of various acetic acid hydrazide derivatives and their subsequent testing for antibacterial activity against both Gram-positive and Gram-negative bacteria was conducted, demonstrating the potential of acetic acid esters in antimicrobial studies (Čačić et al., 2006).

Novel Compound Synthesis

  • Acetic acid esters are used in the creation of novel compounds. For example, the synthesis of 2,4,4‐Trimethyl‐2‐oxazoline involved the use of acetic acid and 2-amino-2-methyl-1-propanol, demonstrating the versatility of acetic acid esters in producing unique chemical structures (Nelson & Meyers, 2001).

Biotransformation Studies

  • In biotransformation research, 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid was investigated, demonstrating stereoselective hydrolysis when exposed to bacterial biocatalysts. This study highlights the role of acetic acid esters in biotransformation and stereochemistry (Majewska, 2015).

properties

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

[(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] acetate

InChI

InChI=1S/C23H34O4/c1-14(24)27-20-8-7-19-17-6-5-15-13-16(25)9-11-21(15,2)18(17)10-12-22(19,3)23(20,4)26/h13,17-20,26H,5-12H2,1-4H3/t17?,18?,19?,20?,21?,22?,23-/m1/s1

InChI Key

UQVKMBXGBQPSIA-BODHGXFRSA-N

Isomeric SMILES

CC(=O)OC1CCC2C3CCC4=CC(=O)CCC4(C3CCC2([C@]1(C)O)C)C

Canonical SMILES

CC(=O)OC1CCC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester
Reactant of Route 2
Reactant of Route 2
acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester
Reactant of Route 3
acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester
Reactant of Route 5
Reactant of Route 5
acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester
Reactant of Route 6
acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester

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